molecular formula C10H9F2NO4 B1412946 Ethyl 3,5-difluoro-2-nitrophenylacetate CAS No. 1803730-96-2

Ethyl 3,5-difluoro-2-nitrophenylacetate

Cat. No.: B1412946
CAS No.: 1803730-96-2
M. Wt: 245.18 g/mol
InChI Key: PBUFVVVRNFLFFN-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluoro-2-nitrophenylacetate is a fluorinated nitroaromatic ester with a molecular formula of C₁₀H₈F₂NO₄ (inferred from structural analogs). This compound features a phenylacetate backbone substituted with two fluorine atoms at the 3- and 5-positions and a nitro (-NO₂) group at the 2-position.

Properties

CAS No.

1803730-96-2

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

ethyl 2-(3,5-difluoro-2-nitrophenyl)acetate

InChI

InChI=1S/C10H9F2NO4/c1-2-17-9(14)4-6-3-7(11)5-8(12)10(6)13(15)16/h3,5H,2,4H2,1H3

InChI Key

PBUFVVVRNFLFFN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous to Ethyl 3,5-difluoro-2-nitrophenylacetate, differing in substituents, molecular weight, and electronic properties. Key comparisons are summarized below:

Ethyl 3,5-dichloro-2-fluorophenylacetate

  • Molecular Formula : C₁₀H₉Cl₂FO₂
  • Molar Mass : 251.08 g/mol
  • Substituents : Two chlorine atoms (3,5-positions), one fluorine (2-position).
  • Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine increase molecular weight and lipophilicity. This may enhance stability but reduce metabolic clearance in biological systems .

Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate

  • Molecular Formula: C₁₀H₉F₂NO₄
  • Molar Mass : 261.19 g/mol (calculated)
  • Substituents : Two fluorine atoms and a nitro group at the para position.
  • Key Differences : The para-nitro substitution alters electronic effects, reducing steric hindrance compared to ortho-substituted derivatives. This may favor electrophilic substitution reactions at the aromatic ring .

Ethyl 3,5-difluoro-4-methoxyphenylacetate

  • Molecular Formula : C₁₁H₁₂F₂O₃
  • Molar Mass : 242.21 g/mol
  • Substituents : Methoxy (-OCH₃) at the 4-position, fluorine at 3,5-positions.
  • This could make the compound less reactive toward nucleophiles compared to nitro-substituted analogs .

Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate

  • Molecular Formula : C₁₁H₁₀Cl₂F₂O₃
  • Molar Mass : 323.10 g/mol
  • Substituents : Dichloro (3,5-positions), difluoromethoxy (-OCF₂H) at 2-position.
  • Key Differences : The difluoromethoxy group introduces steric bulk and polarizability, which may affect binding affinity in receptor-ligand interactions. Higher molecular weight could also impact pharmacokinetics .

Data Tables

Table 1. Physicochemical Properties of this compound and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
This compound* C₁₀H₈F₂NO₄ 260.17 (calculated) 3,5-F; 2-NO₂ N/A
Ethyl 3,5-dichloro-2-fluorophenylacetate C₁₀H₉Cl₂FO₂ 251.08 3,5-Cl; 2-F 1806350-99-1
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate C₁₀H₉F₂NO₄ 261.19 4-NO₂; 2,2-F 243656-25-9
Ethyl 3,5-difluoro-4-methoxyphenylacetate C₁₁H₁₂F₂O₃ 242.21 3,5-F; 4-OCH₃ 691905-11-0
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate C₁₁H₁₀Cl₂F₂O₃ 323.10 3,5-Cl; 2-OCF₂H 1807178-53-5

* Calculated values due to lack of direct literature.

Table 2. Reactivity and Application Insights

Compound Electronic Effects Potential Applications
This compound Strong electron-withdrawing (F, NO₂) Agrochemical intermediates, explosives
Ethyl 3,5-dichloro-2-fluorophenylacetate Moderate EWG (Cl, F) Polymer stabilizers, pharmaceuticals
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate Para-NO₂ enhances resonance Dyes, photoactive materials
Ethyl 3,5-difluoro-4-methoxyphenylacetate Balanced EWG/EDG (F, OCH₃) Drug candidates (CNS targeting)

Research Findings and Trends

  • Substituent Effects : Fluorine’s small size and high electronegativity minimize steric hindrance while maximizing electronic effects, making fluoro-nitro analogs preferable in reactions requiring precise regioselectivity .
  • Industrial Relevance : Parchem and ChemBK list several analogs (e.g., dichloro-difluoromethoxy derivatives) as commercially available, suggesting utility in scalable organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3,5-difluoro-2-nitrophenylacetate, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic aromatic substitution : Start with 3,5-difluoro-2-nitrophenylacetic acid. React with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) under reflux to form the ester .
  • Catalytic esterification : Use DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) as catalysts for milder conditions, minimizing side reactions like nitro-group reduction .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and ester linkage integrity. Compare with reference spectra of analogous nitroaromatic esters .
  • HPLC-MS : Employ reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with high-resolution mass spectrometry for purity assessment .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Stability protocol :

  • Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or nitro-reduction.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., nitro-to-amine reduction) .

Advanced Research Questions

Q. How does the electronic influence of fluorine and nitro substituents affect the compound’s reactivity in cross-coupling reactions?

  • Mechanistic analysis :

  • DFT calculations : Use B3LYP/6-31G(d) level theory to map electron density distribution. The nitro group acts as a strong electron-withdrawing group (EWG), while fluorines moderate ring activation for electrophilic substitution .
  • Experimental validation : Perform Suzuki-Miyaura coupling with boronic acids. Compare reactivity with meta- and para-substituted analogs to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Data reconciliation approach :

  • Dose-response standardization : Normalize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) to minimize inter-lab variability .
  • Metabolite profiling : Use LC-HRMS to identify degradation products that may confound activity measurements (e.g., ester hydrolysis to free acids) .

Q. How can computational models predict the compound’s suitability as a precursor for fluorinated pharmacophores?

  • In silico workflow :

  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina. Compare binding affinity with non-fluorinated analogs .
  • ADMET prediction : Use SwissADME to assess bioavailability and metabolic stability, leveraging the fluorine atoms’ lipophilicity-enhancing properties .

Q. What advanced spectroscopic techniques elucidate the compound’s solid-state conformation and polymorphism?

  • Solid-state analysis :

  • X-ray crystallography : Grow single crystals via vapor diffusion (solvent: ethyl acetate/hexane). Analyze crystal packing to identify H-bonding interactions involving nitro and ester groups .
  • Raman spectroscopy : Detect polymorphic forms by comparing vibrational modes of the nitro group (e.g., symmetric vs. asymmetric stretching) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Esterification (H₂SO₄)Ethanol, reflux65–70>95%
DCC/DMAP-mediatedDCM, RT80–85>98%

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (weeks)Degradation Products Identified (LC-MS)Remaining Purity (%)
2None98.5
4Hydrolyzed acid derivative92.3

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